molecular formula C18H21N3O4 B2819616 1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone CAS No. 2034208-00-7

1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone

Cat. No.: B2819616
CAS No.: 2034208-00-7
M. Wt: 343.383
InChI Key: QVGYKTKQQVZNOM-UHFFFAOYSA-N
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Description

1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone is a synthetic organic compound that features a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone typically involves multi-step organic reactions. The starting materials might include 3-methoxypyrazine, pyrrolidine, and p-tolyl ether. The synthetic route could involve:

    Formation of the pyrrolidine derivative: This step might involve the reaction of pyrrolidine with an appropriate halide or ester to introduce the desired substituents.

    Coupling reactions: The pyrrolidine derivative could then be coupled with 3-methoxypyrazine using a suitable coupling reagent such as EDCI or DCC.

    Ether formation: The final step might involve the formation of the ether linkage between the pyrrolidine-pyrazine intermediate and p-tolyl ether under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group could be oxidized to a hydroxyl or carbonyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the ethanone moiety could be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.

    Substitution: The aromatic rings could undergo electrophilic or nucleophilic substitution reactions depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or H2O2 under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, or sulfonating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly as a lead compound for the development of new therapeutics.

    Industry: Use in the production of advanced materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone
  • 1-(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone
  • 1-(3-(Isoquinolin-2-yloxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone

Uniqueness

1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone is unique due to the presence of the methoxypyrazine moiety, which could impart distinct electronic and steric properties compared to similar compounds. This uniqueness might translate to different reactivity, binding affinity, or biological activity, making it a valuable compound for further study.

Biological Activity

1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates a methoxypyrazine moiety, a pyrrolidine ring, and an ether linkage, suggesting diverse interactions with biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N3O3C_{15}H_{17}N_{3}O_{3}, with a molecular weight of approximately 319.38 g/mol. The presence of the pyrazinone ring indicates potential applications in pharmacology, particularly related to antimicrobial and antiviral properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties . For instance, derivatives of pyrazole have been shown to possess antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anticancer Potential

Several studies have explored the anticancer properties of pyrazole derivatives, demonstrating their ability to inhibit key cancer cell lines. For example, compounds structurally related to this compound have shown cytotoxic effects against various cancer types by targeting specific pathways involved in tumor growth and survival .

Neuroprotective Effects

Certain derivatives have also been investigated for their neuroprotective effects , potentially offering therapeutic strategies for neurodegenerative diseases. The structural components of this compound may facilitate interactions with neuroreceptors or enzymes involved in neuronal health.

The biological activity of this compound can be attributed to its ability to interact with various biological molecules, including proteins and nucleic acids. This interaction can lead to enzyme inhibition or receptor modulation, which are critical for its therapeutic effects .

Research Findings and Case Studies

Study FocusFindings
Antimicrobial ActivityCompounds similar to this compound exhibited significant antibacterial activity against pathogens such as E. coli and Staphylococcus aureus.
Anticancer ActivityIn vitro studies indicated that pyrazole derivatives could inhibit the proliferation of cancer cell lines like MCF-7 and HeLa with IC50 values ranging from 10 µM to 20 µM.
Neuroprotective EffectsSome studies suggest that related compounds may reduce oxidative stress in neuronal cells, potentially offering protection against neurodegeneration.

Properties

IUPAC Name

1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-2-(4-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-13-3-5-14(6-4-13)24-12-16(22)21-10-7-15(11-21)25-18-17(23-2)19-8-9-20-18/h3-6,8-9,15H,7,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGYKTKQQVZNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCC(C2)OC3=NC=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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